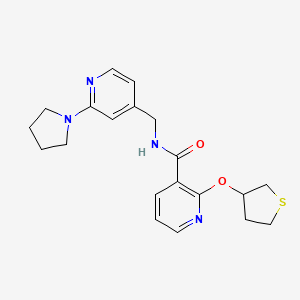
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that enhances the compound's interaction with biological targets.
- Pyridine moiety : Contributes to the compound's ability to engage in hydrogen bonding and π-stacking interactions.
- Tetrahydrothiophene group : This sulfur-containing ring may influence the compound's lipophilicity and metabolic stability.
The molecular formula of the compound is C16H20N4O2S, with a molecular weight of approximately 336.42 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. The compound is believed to act through:
- Enzyme Inhibition : The pyridine and pyrrolidine moieties may allow the compound to bind to active sites on enzymes, inhibiting their activity. This could be particularly relevant in pathways involving cancer cell proliferation.
- Receptor Modulation : The structural components may facilitate binding to various receptors, potentially modulating signaling pathways involved in inflammation or cancer progression.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of related pyridine derivatives against various cancer cell lines, including colorectal (HCT116), liver (HepG2), and breast (MCF7) cancer cells. For instance, derivatives similar to this compound demonstrated selective cytotoxicity toward liver and colon cancer cells while exhibiting low toxicity against normal fibroblast cells (BJ-1) .
| Compound | Cancer Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| 3b | HCT116 | 15 | High |
| 4c | HepG2 | 10 | High |
| 5d | MCF7 | >50 | Low |
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins associated with cancer pathways. These studies suggest that the compound fits well into the binding sites of specific targets, indicating potential for therapeutic applications .
Case Studies
-
Study on Anticancer Activity :
A study synthesized various pyridine derivatives and assessed their anticancer properties using MTT assays. Compounds similar to this compound showed promising results against liver and colon cancers, highlighting their potential as lead compounds for drug development . -
Safety Profile Evaluation :
The safety profile of these compounds was evaluated against non-tumorigenic cell lines, demonstrating low cytotoxicity, which is crucial for further development into therapeutics .
Propiedades
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-19(17-4-3-7-22-20(17)26-16-6-11-27-14-16)23-13-15-5-8-21-18(12-15)24-9-1-2-10-24/h3-5,7-8,12,16H,1-2,6,9-11,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBPGFZJYSAQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=C(N=CC=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













